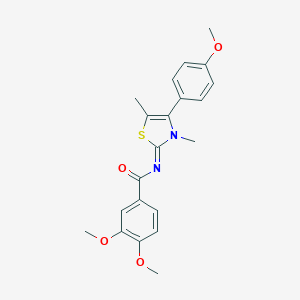
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMDBTD, and it has a molecular formula of C24H26N2O3S.
作用機序
The mechanism of action of DMDBTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. DMDBTD has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDBTD has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cell survival and growth. DMDBTD has also been found to have neuroprotective effects, which may be due to its ability to modulate oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of DMDBTD for lab experiments is its potent activity against cancer cells and bacterial strains, which makes it a useful tool for studying these conditions. However, one limitation of DMDBTD is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on DMDBTD, including further studies on its mechanism of action, its potential applications in cancer and neurodegenerative disease treatment, and its antimicrobial activity. Other potential future directions include the development of more efficient synthesis methods for DMDBTD and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
合成法
DMDBTD can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by reaction with 2,3-dimethyl-1,4-naphthoquinone. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to produce DMDBTD.
科学的研究の応用
DMDBTD has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, DMDBTD has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, DMDBTD has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity research, DMDBTD has been found to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
製品名 |
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
分子式 |
C21H22N2O4S |
分子量 |
398.5 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-19(14-6-9-16(25-3)10-7-14)23(2)21(28-13)22-20(24)15-8-11-17(26-4)18(12-15)27-5/h6-12H,1-5H3 |
InChIキー |
HYLCTNDAZFHFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)